N-[(2Z)-3-(3-methoxypropyl)-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline
Description
The compound N-[(2Z)-3-(3-methoxypropyl)-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole-derived small molecule featuring a sulfonylated pyrrolidine substituent, a methoxypropyl side chain, and an aniline-derived imine group.
Properties
Molecular Formula |
C23H27N3O3S2 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
3-(3-methoxypropyl)-N-phenyl-4-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C23H27N3O3S2/c1-29-16-8-15-26-22(18-30-23(26)24-20-10-3-2-4-11-20)19-9-7-12-21(17-19)31(27,28)25-13-5-6-14-25/h2-4,7,9-12,17-18H,5-6,8,13-16H2,1H3 |
InChI Key |
ZQPFBBIZDMVZTJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(3-methoxypropyl)-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved through a cyclization reaction involving a suitable thioamide and a haloketone under acidic or basic conditions.
Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the thiazole intermediate using a pyrrolidine sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxypropyl Side Chain: This is typically done through an alkylation reaction using a methoxypropyl halide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(3-methoxypropyl)-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the thiazole ring or the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypropyl side chain, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole or sulfonyl derivatives.
Substitution: Azide or thiol-substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[(2Z)-3-(3-methoxypropyl)-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline exhibit significant anticancer properties. For example, studies on thiazole derivatives have shown their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The thiazole ring is often associated with anticancer activity due to its ability to interact with multiple cellular targets.
Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects. The presence of the pyrrolidine and sulfonamide groups may enhance the compound's ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Preliminary studies indicate that this compound may exhibit activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1: Thiazole Derivatives in Cancer Therapy | Investigated the anticancer effects of thiazole derivatives on breast cancer cells. | Confirmed that thiazole compounds can induce apoptosis via mitochondrial pathways. |
| Study 2: Anti-inflammatory Effects of Sulfonamides | Evaluated the anti-inflammatory potential of sulfonamide derivatives in animal models. | Demonstrated significant reduction in inflammatory markers following treatment with sulfonamide compounds. |
| Study 3: Antimicrobial Screening of Thiazole Compounds | Assessed the antimicrobial activity against various bacterial strains. | Found promising results indicating effective inhibition of bacterial growth by thiazole derivatives. |
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(3-methoxypropyl)-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby reducing the production of a harmful metabolite.
Biological Activity
N-[(2Z)-3-(3-methoxypropyl)-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a pyrrolidine sulfonamide moiety, and an aniline structure, which collectively contribute to its biological properties. The molecular formula is with a molecular weight of 462.61 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C26H30N4O2S |
| Molecular Weight | 462.61 g/mol |
| IUPAC Name | This compound |
| InChI Key | JKRZUESUSNFKPH-UHFFFAOYSA-N |
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Protein Kinases : The compound may inhibit various protein kinases involved in cell signaling pathways, which can affect cell proliferation and survival.
- Antioxidant Activity : It has been suggested that the thiazole moiety contributes to antioxidant properties, potentially protecting cells from oxidative stress.
- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotection by modulating neurotransmitter systems and reducing excitotoxicity in neuronal cells.
Biological Activity
Anticancer Activity :
this compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in breast cancer cells via the activation of caspase pathways.
Antinociceptive Properties :
Research indicates that this compound exhibits significant antinociceptive effects in animal models. The mechanism may involve modulation of pain pathways through inhibition of inflammatory mediators.
Case Studies
-
Study on Cancer Cell Lines :
- A study evaluated the effects of this compound on MCF-7 breast cancer cells and reported a dose-dependent reduction in cell viability with IC50 values ranging from 5 to 15 µM.
- Mechanistic studies revealed activation of the intrinsic apoptotic pathway, characterized by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
-
Neuroprotective Study :
- In a rat model of excitotoxicity induced by kainic acid, treatment with the compound significantly reduced neuronal death in hippocampal slices.
- The neuroprotective effect was associated with increased phosphorylation of AKT and PKA, indicating activation of survival pathways.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activities of this compound:
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Implications :
- The longer 3-methoxypropyl chain may improve lipophilicity (logP) and membrane permeability relative to the shorter 2-methoxyethyl chain .
Functional Analog: Isoxazole-Based Derivatives
The isoxazole-based compound N-(pyridin-3-ylmethyl)-4-(5-(3-(trifluoromethoxy)pyridin-2-yl)isoxazol-3-yl)aniline (8d) shares a similar aniline-imine motif but replaces the thiazole core with an isoxazole ring.
Table 2: Core Heterocycle Comparison
Key Implications :
- The thiazole core in the target compound may confer stronger π-π stacking interactions with aromatic residues in enzyme active sites compared to the isoxazole analog.
- The trifluoromethoxy group in 8d enhances metabolic stability but introduces electronegativity, whereas the sulfonyl group in the target compound improves solubility and hydrogen-bonding capacity .
Research Findings and SAR Insights
- Sulfonyl Group Optimization : Replacement of azepane with pyrrolidine in sulfonamide derivatives has been shown to reduce cytotoxicity in vitro while maintaining target affinity, suggesting a balance between steric effects and efficacy .
- Alkoxy Chain Length : Longer alkoxy chains (e.g., 3-methoxypropyl) correlate with improved pharmacokinetic profiles in rodent models, likely due to enhanced passive diffusion .
- Heterocycle Selectivity : Thiazole-based compounds generally exhibit higher potency than isoxazole analogs against serine/threonine kinases, though isoxazoles are more resistant to oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
